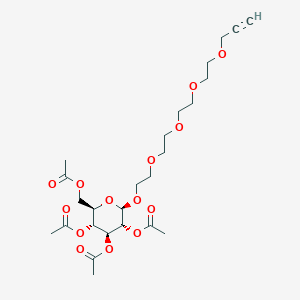

Propargyl-PEG5-tetra-Ac-beta-D-glucose

Description

Properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O14/c1-6-7-30-8-9-31-10-11-32-12-13-33-14-15-34-25-24(38-20(5)29)23(37-19(4)28)22(36-18(3)27)21(39-25)16-35-17(2)26/h1,21-25H,7-16H2,2-5H3/t21-,22-,23+,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGPELHTINAWKB-NHTNDUFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCOCCOCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCOCCOCCOCCOCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Propargyl-PEG5-tetra-Ac-beta-D-glucose: A Versatile Heterobifunctional Linker for Advanced Drug Delivery and Bioconjugation

Abstract

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of Propargyl-PEG5-tetra-Ac-beta-D-glucose. This heterobifunctional linker is a sophisticated chemical tool designed for researchers, chemists, and drug development professionals engaged in creating advanced therapeutic and diagnostic agents. By integrating a terminal alkyne for bioorthogonal "click" chemistry, a polyethylene glycol (PEG) spacer for enhanced biocompatibility and solubility, and a protected glucose moiety for targeted delivery, this molecule offers a unique combination of functionalities. This document will delve into the scientific principles underpinning its design, provide detailed protocols for its synthesis and subsequent bioconjugation, and explore its applications in targeted drug delivery, particularly for cancer therapy.

Introduction: The Rationale Behind a Multifunctional Design

In the pursuit of precision medicine, the ability to selectively deliver therapeutic payloads to target cells while minimizing off-target effects is paramount. Propargyl-PEG5-tetra-Ac-beta-D-glucose emerges as a key enabling technology in this field, meticulously designed with three distinct functional domains to address critical challenges in bioconjugation and drug delivery.

-

The Propargyl Group: This terminal alkyne is the reactive handle for one of the most efficient and bioorthogonal reactions in chemistry: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[] This reaction's high specificity, quantitative yields, and compatibility with aqueous environments make it ideal for covalently linking the molecule to azide-modified proteins, peptides, nanoparticles, or drug molecules with minimal side reactions.[2][3]

-

The Pentaethylene Glycol (PEG5) Spacer: The PEG linker is not merely a spacer; it is a critical component that imparts favorable physicochemical properties. The hydrophilic and flexible PEG chain enhances the aqueous solubility of the entire conjugate, which is particularly beneficial when working with hydrophobic drugs.[4][5] Furthermore, PEGylation is a well-established strategy to reduce immunogenicity and prevent rapid clearance by the mononuclear phagocyte system, thereby extending the circulation half-life of the conjugated therapeutic.[6]

-

The Tetra-Acetyl-β-D-glucose Moiety: This component serves as a masked targeting ligand. Many cancer cells exhibit elevated glucose metabolism, leading to the overexpression of glucose transporters (GLUTs), particularly GLUT1, on their surface.[7] After deacetylation to expose the free hydroxyl groups, the glucose moiety can be recognized by these transporters, facilitating targeted uptake of the conjugate into cancer cells. The acetyl groups serve as protecting groups during synthesis and conjugation, preventing unwanted side reactions and are typically removed in a final step before biological application.

This guide will provide the technical details necessary to harness the potential of this versatile molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Propargyl-PEG5-tetra-Ac-beta-D-glucose is essential for its effective handling, storage, and application in experimental workflows.

| Property | Value | Source(s) |

| Chemical Formula | C₂₅H₃₈O₁₄ | [8] |

| Molecular Weight | 562.57 g/mol | [8] |

| CAS Number | 1360446-31-6 | [8] |

| Appearance | Expected to be a colorless to pale yellow oil or waxy solid | Inferred |

| Purity | Typically ≥95% | [8] |

| Solubility | Soluble in water, ethanol, methanol, DMF, DMSO, and chlorinated solvents. Insoluble in non-polar solvents like alkanes. | [5][9] |

| Predicted Boiling Point | ~583.7 °C (Predicted for the galactose isomer, expected to be similar) | [10] |

| Predicted Density | ~1.23 g/cm³ (Predicted for the galactose isomer, expected to be similar) | [10] |

| Storage Conditions | Store at -20°C for long-term stability. | [11] |

| Stability | Stable under normal storage conditions. The ether bonds of the PEG chain are generally stable but can degrade at high temperatures (>300°C). The ester linkages of the acetyl groups are susceptible to hydrolysis under strongly acidic or basic conditions. | [9] |

Synthesis and Characterization

While Propargyl-PEG5-tetra-Ac-beta-D-glucose is commercially available, understanding its synthesis is crucial for quality control and for researchers who may wish to create custom analogues. The synthesis is a multi-step process that logically combines the three core components.

Proposed Synthetic Pathway

A plausible and efficient synthesis involves two key stages: the preparation of the propargyl-PEGylated alcohol and its subsequent glycosylation with an activated, acetylated glucose donor.

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide (Acetobromo-α-D-glucose)

Causality: The anomeric acetyl group of 1,2,3,4,6-Penta-O-acetyl-β-D-glucose is replaced with a bromine atom. This creates a highly reactive glycosyl donor, with the bromine atom serving as an excellent leaving group, which is essential for the subsequent glycosylation reaction. The neighboring acetyl group at the C-2 position provides anchimeric assistance, ensuring the formation of the desired β-glycosidic bond in the next step.

-

Dissolve 1,2,3,4,6-Penta-O-acetyl-β-D-glucose (1.0 eq) in a minimal amount of glacial acetic acid at 0°C.

-

Slowly add a solution of hydrobromic acid in acetic acid (e.g., 33 wt. %, ~1.2 eq) dropwise while maintaining the temperature at 0°C.

-

Allow the reaction to stir at room temperature for 2-3 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract immediately with dichloromethane.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acetobromo-α-D-glucose, which is often used immediately in the next step without further purification.

Step 2: Lewis Acid-Catalyzed Glycosylation

Causality: A Lewis acid, such as Boron trifluoride etherate (BF₃·OEt₂), is used to activate the glycosyl bromide. The Lewis acid coordinates to the anomeric bromine, facilitating its departure and generating a reactive oxocarbenium ion intermediate. The alcohol of Propargyl-PEG5-OH then acts as a nucleophile, attacking the anomeric carbon to form the glycosidic bond.[12] The presence of the participating C-2 acetyl group directs the attack to the beta-face, leading to the desired stereochemistry.

-

Dissolve the crude acetobromo-α-D-glucose (1.0 eq) and Propargyl-PEG5-OH (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., Argon or Nitrogen). Add activated molecular sieves (4Å) to ensure anhydrous conditions.

-

Cool the mixture to 0°C in an ice bath.

-

Add Boron trifluoride etherate (BF₃·OEt₂) (1.5 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding triethylamine to neutralize the Lewis acid.

-

Filter off the molecular sieves and dilute the mixture with dichloromethane.

-

Wash the organic phase with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure Propargyl-PEG5-tetra-Ac-beta-D-glucose.

Characterization

Due to the absence of published spectra for the specific title compound, the following are expected characterization data based on the analysis of its constituent parts.

-

¹H NMR (CDCl₃, 400 MHz):

-

Propargyl Protons: A characteristic triplet at δ ~2.4-2.5 ppm (alkynyl C-H) and a doublet at δ ~4.2 ppm (alkynyl CH₂).[8]

-

PEG Protons: A large, complex multiplet in the region of δ ~3.6-3.8 ppm corresponding to the repeating ethylene oxide units (-OCH₂CH₂O-).

-

Glucose Protons: A series of multiplets between δ ~3.7 and 5.3 ppm. The anomeric proton (H-1) is expected as a doublet around δ ~4.5-4.6 ppm with a coupling constant (J) of ~8.0 Hz, which is characteristic of a β-anomer.[12]

-

Acetyl Protons: Four distinct singlets in the region of δ ~1.9-2.1 ppm, each integrating to 3 protons, corresponding to the four acetyl groups.[12]

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

Propargyl Carbons: Signals around δ ~75 ppm (alkynyl C-H) and δ ~80 ppm (alkynyl C-).

-

PEG Carbons: Multiple peaks around δ ~69-71 ppm.

-

Glucose Carbons: Anomeric carbon (C-1) signal around δ ~100-101 ppm. Other ring carbons between δ ~60 and 80 ppm.

-

Acetyl Carbons: Carbonyl carbons around δ ~169-171 ppm and methyl carbons around δ ~20-21 ppm.

-

-

Mass Spectrometry (ESI-MS): The expected [M+Na]⁺ ion would be observed at m/z 585.57.

Key Applications and Workflows

The utility of Propargyl-PEG5-tetra-Ac-beta-D-glucose lies in its ability to be seamlessly integrated into multi-step bioconjugation and drug delivery strategies.

Targeted Drug Delivery to Cancer Cells

A primary application is the development of targeted drug delivery systems. The glucose moiety, after deprotection, can target GLUT1-overexpressing cancer cells.[13]

Caption: Workflow for GLUT1-targeted drug delivery.

Workflow Protocol:

-

Deacetylation of the Linker: Before conjugation to a targeting vehicle or final use in a biological system, the acetyl protecting groups must be removed to expose the glucose hydroxyls. This is typically achieved via Zemplén deacetylation.[9][14]

-

Dissolve the Propargyl-PEG5-tetra-Ac-beta-D-glucose in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide (NaOMe) in methanol (e.g., 0.1 eq).

-

Stir the reaction at room temperature, monitoring by TLC until completion.

-

Neutralize the reaction with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺ form), filter, and concentrate to yield the deprotected Propargyl-PEG5-beta-D-glucose.[9]

-

-

Preparation of Azide-Modified Drug: Synthesize or procure the therapeutic agent with a reactive azide handle. For example, an azide can be introduced to a drug like paclitaxel at a suitable position.[15][16]

-

Click Chemistry Conjugation:

-

Dissolve the deprotected Propargyl-PEG5-beta-D-glucose (1.0 eq) and the azide-modified drug (1.0 eq) in a suitable solvent system (e.g., a mixture of water and t-butanol).

-

Add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

-

Stir the reaction at room temperature for 12-24 hours.

-

Purify the resulting conjugate using methods such as dialysis, size exclusion chromatography, or HPLC.

-

Bioconjugation and PEGylation of Proteins

This linker can also be used to PEGylate proteins or peptides that have been modified to contain an azide group, for instance, through the incorporation of an unnatural amino acid like azidohomoalanine.

Workflow Protocol:

-

Prepare Azide-Modified Protein: Express and purify the protein of interest containing a site-specifically incorporated azide group.

-

Click Conjugation:

-

Dissolve the azide-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Add Propargyl-PEG5-tetra-Ac-beta-D-glucose (a molar excess, e.g., 10-20 eq). Note: In this application, deacetylation may not be necessary if glucose targeting is not the primary goal, and the protected form can improve handling.

-

Add a copper source and a stabilizing ligand (e.g., THPTA) to prevent copper-mediated protein damage, followed by a reducing agent like sodium ascorbate.[3]

-

Incubate the reaction at room temperature or 37°C.

-

Remove excess reagents and purify the PEGylated protein conjugate using size exclusion chromatography or affinity chromatography.

-

Conclusion and Future Perspectives

Propargyl-PEG5-tetra-Ac-beta-D-glucose is a powerful and versatile chemical tool that embodies the principles of modern drug delivery and bioconjugation. Its tripartite structure provides a robust platform for creating highly defined, targeted therapeutics. The combination of a bioorthogonal click handle, a biocompatible PEG spacer, and a cell-targeting moiety allows for a modular approach to drug design. Future applications may include its use in the construction of PROTACs (Proteolysis Targeting Chimeras), where precise linker chemistry is paramount, or in the development of advanced diagnostic imaging agents by conjugating it to fluorophores or contrast agents. As the demand for precision therapeutics continues to grow, the strategic application of well-designed linkers like Propargyl-PEG5-tetra-Ac-beta-D-glucose will undoubtedly play a pivotal role in advancing the field.

References

-

AxisPharm. Propargyl-PEG5-tetra-Ac-beta-D-glucose. Available at: [Link]

-

AxisPharm. Propargyl-PEG5-tetra-Ac-beta-D-galactose. Available at: [Link]

-

Chen, S., et al. (2021). Nanomicellar Prodrug Delivery of Glucose-Paclitaxel: A Strategy to Mitigate Paclitaxel Toxicity. Pharmaceutics. Available at: [Link]

-

D'Souza, A. A., & Devaraj, N. K. (2015). Peptide Conjugation via CuAAC 'Click' Chemistry. Current protocols in protein science, 82, 15.6.1–15.6.16. Available at: [Link]

-

Hranjec, M., et al. (2005). GC-MS Characterization of Acetylated O-glucofuranosides: Direct Glucosylation of Volatile Alcohols from Unprotected Glucose. Croatica Chemica Acta. Available at: [Link]

-

Li, Y., et al. (2022). GLUT1 targeting and hypoxia-activating polymer-drug conjugate-based micelle for tumor chemo-thermal therapy. Journal of Controlled Release. Available at: [Link]

-

Khamsi, J., et al. (2012). A high-yielding synthesis of allyl glycosides from peracetylated glycosyl donors. Carbohydrate research, 357, 62–67. Available at: [Link]

-

National Center for Biotechnology Information. (2021). De-O-acetylation using sodium methoxide. Glycoscience Protocols (GlycoPODv2). Available at: [Link]

-

National Center for Biotechnology Information. (2024). Targeting Glucose Transporter 1 (GLUT1) in Cancer: Molecular Mechanisms and Nanomedicine Applications. PubMed Central. Available at: [Link]

-

ResearchGate. GC-MS Characterization of Acetylated O-glucofuranosides: Direct Glucosylation of Volatile Alcohols from Unprotected Glucose. Available at: [Link]

-

ResearchGate. Scheme 4: PEGylation of native glycosylated proteins after modification.... Available at: [Link]

-

Ren, B., et al. (2014). Zemplén Transesterification: A Name Reaction Having Been Misleading Us for 90 Years. Green Chemistry. Available at: [Link]

-

Sharma, A., et al. (2021). Recent advances in the targeted delivery of paclitaxel nanomedicine for cancer therapy. Materials Advances. Available at: [Link]

-

Tuncaboylu, D. C., et al. (2022). Synthesis of Glucose/Fructose Sensitive Poly(ethylene glycol) Methyl Ether Methacrylate Particles with Novel Boronate Ester Bridge Crosslinker and their Dye Release Applications. Journal of fluorescence, 32(2), 651–663. Available at: [Link]

-

de la-Torre, P., et al. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in bioengineering and biotechnology, 7, 24. Available at: [Link]

-

Molina, J. R., et al. (2020). Targeting GLUT1 in acute myeloid leukemia to overcome cytarabine resistance. Scientific reports, 10(1), 9924. Available at: [Link]

-

Archives of Pharmacy Practice. Synthesis of carbohydrate esters and investigation reaction of Phosphoryl chloride from anomeric position of Per-Acetylated Carb. Available at: [Link]

-

Kokkoli, E., et al. (2010). Targeted Nanoparticles That Deliver a Sustained, Specific Release of Paclitaxel to Irradiated Tumors. Cancer Research. Available at: [Link]

-

Cambridge Core. Protein click chemistry and its potential for medical applications. Available at: [Link]

-

Reddit. Deacetylation of glucopyranosides with sodium methoxide: dry solvent?. Available at: [Link]

-

Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery. ResearchGate. Available at: [Link]

-

Zemplén Transesterification: A Name Reaction Having Been Misleading Us for 90 Years. ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

-

Sci-Hub. The Glycosylation of Silylated Alcohols. Available at: [Link]

-

Shochem. What are the solubility characteristics of different PEG derivatives?. Available at: [Link]

-

Glucose transporter 1 (GLUT1)-targeting and hypoxia-activated mitochondria-specific chemo-thermal therapy via a glycosylated poly(amido amine)/celastrol (PAMAM/Cel) complex. PubMed. Available at: [Link]

-

Drug Delivery Systems with a “Tumor-Triggered” Targeting or Intracellular Drug Release Property Based on DePEGylation. PubMed Central. Available at: [Link]

-

Ionic liquid promoted atom economic glycosylation under Lewis acid catalysis. ResearchGate. Available at: [Link]

-

Glycosylated Nanoparticles for Cancer-Targeted Drug Delivery. Frontiers. Available at: [Link]

-

(PDF) Synthesis of Glucose/Fructose Sensitive Poly(ethylene glycol) Methyl Ether Methacrylate Particles with Novel Boronate Ester Bridge Crosslinker and their Dye Release Applications. ResearchGate. Available at: [Link]

-

Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. IDOSI Publications. Available at: [Link]

-

( A ) Structural representation of D -glucose and its anomeric configurations ( α - and β -forms) in. ResearchGate. Available at: [Link]

-

(PDF) Technological aspects of synthesis of poly(ethylene glycol) mono-1-propenyl ether monomers. ResearchGate. Available at: [Link]

-

AxisPharm. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers. Available at: [Link]

Sources

- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Glycosylation using unprotected alkynyl donors [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Propargyl-PEG5-beta-D-glucose | CAS:1397682-63-1 | AxisPharm [axispharm.com]

- 7. Targeting GLUT1 in acute myeloid leukemia to overcome cytarabine resistance. | Haematologica [haematologica.org]

- 8. mdpi.com [mdpi.com]

- 9. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Propargyl-PEG5-tetra-Ac-beta-D-galactose | 1397682-61-9 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. GLUT1 targeting and hypoxia-activating polymer-drug conjugate-based micelle for tumor chemo-thermal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Nanomicellar Prodrug Delivery of Glucose-Paclitaxel: A Strategy to Mitigate Paclitaxel Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent advances in the targeted delivery of paclitaxel nanomedicine for cancer therapy - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00961C [pubs.rsc.org]

An In-Depth Technical Guide to Propargyl-PEG5-tetra-Ac-beta-D-glucose

Abstract

This guide provides a comprehensive technical overview of Propargyl-PEG5-tetra-Ac-beta-D-glucose, a heterobifunctional chemical reporter designed for advanced studies in glycobiology and chemical biology. We will dissect its molecular architecture, detailing the specific role of each functional moiety—the propargyl group, the polyethylene glycol (PEG) linker, and the peracetylated glucose core. This document elucidates the molecule's mechanism of action within cellular systems, focusing on its application in metabolic glycan labeling. Furthermore, we provide field-proven experimental protocols for its use, guidelines for data interpretation, and essential troubleshooting advice to empower researchers in leveraging this powerful tool for the visualization and identification of glycoconjugates.

Introduction: Probing the Glycome with Chemical Reporters

The study of glycans and their conjugates (glycoproteins, glycolipids), collectively known as the glycome, is critical to understanding a vast array of biological processes, from cell-cell communication and signal transduction to immune response and pathogenesis.[1] However, the dynamic and complex nature of glycosylation presents significant analytical challenges. Unlike the template-driven synthesis of proteins and nucleic acids, glycosylation is a non-templated post-translational modification, resulting in immense structural diversity.

Metabolic glycan labeling has emerged as a powerful strategy to overcome these hurdles.[2][3] This technique utilizes the cell's own biosynthetic machinery to incorporate unnatural, chemically tagged monosaccharides into newly synthesized glycans.[4][5] These chemical "handles" can then be selectively derivatized with probes for visualization or enrichment via bioorthogonal chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[6][7] Propargyl-PEG5-tetra-Ac-beta-D-glucose is a state-of-the-art chemical reporter engineered precisely for this purpose, offering unique advantages for probing glucose-containing glycans.

Molecular Profile and Functional Architecture

Propargyl-PEG5-tetra-Ac-beta-D-glucose is a meticulously designed molecule where each component serves a distinct and vital purpose.[8][9] It is classified as a heterobifunctional linker, possessing two different reactive groups that enable its versatile application in bioconjugation.[10][11]

-

tetra-Ac-beta-D-glucose (Metabolic Precursor): The core of the molecule is a D-glucose derivative. The hydroxyl groups are protected by acetyl (Ac) esters. This peracetylation serves two critical functions:

-

Enhanced Cell Permeability: The acetyl groups neutralize the polar hydroxyls, rendering the molecule more lipophilic and enabling it to passively diffuse across the cell membrane.

-

Metabolic Processing: Once inside the cell, non-specific intracellular esterases cleave the acetyl groups, liberating the free glucose analog. This "unmasking" is the crucial first step that allows the cell to recognize and process the sugar.

-

-

Propargyl Group (Bioorthogonal Handle): This terminal alkyne functional group is the chemical handle for bioorthogonal ligation.[12] It is metabolically inert and does not participate in native biochemical reactions.[6][7] Its sole purpose is to serve as a reactive partner for an azide-containing molecule in a highly specific and efficient click chemistry reaction, forming a stable triazole linkage.[13][14]

-

PEG5 Linker (Spacer and Solubilizer): The five-unit polyethylene glycol (PEG) chain serves as a hydrophilic spacer. This linker provides several key advantages:

-

Improved Solubility: The PEG chain enhances the aqueous solubility of the overall molecule.

-

Reduced Steric Hindrance: It physically separates the bulky detection tag (e.g., a fluorophore or biotin) from the glycoprotein, ensuring that the click reaction is not sterically hindered and that subsequent detection or affinity purification is more efficient.

-

Biocompatibility: PEG is well-established as a biocompatible polymer, minimizing off-target effects.[12]

-

Mechanism of Action in Metabolic Labeling

The utility of Propargyl-PEG5-tetra-Ac-beta-D-glucose is rooted in its ability to hijack the cell's natural glycan biosynthesis pathways. The process unfolds in a sequential, multi-step manner.

-

Cellular Uptake and Deacetylation: The acetylated probe is added to the cell culture medium and readily diffuses across the cell membrane. Inside the cytoplasm, ubiquitous esterase enzymes hydrolyze the four acetyl esters, releasing Propargyl-PEG5-beta-D-glucose.

-

Biosynthetic Incorporation: The liberated glucose analog is then processed by the cellular machinery. It can enter various metabolic pathways where glucose is utilized, leading to its incorporation into newly synthesized glycoconjugates by glycosyltransferases.[5] The propargyl-PEG5 moiety is carried along, effectively "tagging" these glycans with an alkyne handle.

-

Bioorthogonal Ligation (Click Chemistry): After a sufficient labeling period, cells are lysed. The alkyne-tagged glycoproteins within the lysate can then be covalently conjugated to an azide-functionalized reporter molecule (e.g., Azide-Fluorophore or Biotin-Azide) via a copper(I)-catalyzed click reaction.[15] This reaction is exceptionally specific, rapid, and high-yielding, and it proceeds under biocompatible conditions.[6][7]

-

Downstream Analysis: The now-labeled glycoproteins can be visualized by in-gel fluorescence, detected by western blot (using streptavidin-HRP for biotin tags), or enriched for mass spectrometry-based proteomic identification.

Visualizing the Workflow

The entire process, from labeling to detection, can be visualized as a clear experimental workflow.

Experimental Protocol: Metabolic Labeling and Click Chemistry Detection

This protocol provides a robust starting point for labeling glycoproteins in cultured mammalian cells. Optimization of probe concentration and incubation time is recommended for each cell line and experimental goal.

Part A: Metabolic Labeling of Cultured Cells

-

Cell Seeding: Plate mammalian cells on an appropriate culture dish (e.g., 6-well plate) and grow to ~70-80% confluency.

-

Probe Preparation: Prepare a 100 mM stock solution of Propargyl-PEG5-tetra-Ac-beta-D-glucose in sterile DMSO.

-

Labeling: Add the stock solution directly to the culture medium to a final concentration of 25-100 µM. Gently swirl the plate to mix.

-

Causality Insight: The acetyl groups ensure the probe crosses the cell membrane. The concentration is a balance between achieving sufficient labeling and avoiding potential toxicity or metabolic perturbation.

-

-

Incubation: Incubate the cells under normal growth conditions (e.g., 37°C, 5% CO₂) for 24-72 hours. The optimal time depends on the turnover rate of the glycoproteins of interest.

-

Cell Harvest: Wash the cells twice with 1X cold PBS to remove residual probe. Lyse the cells in an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

Part B: Click Chemistry Ligation

This protocol is for a 50 µL total reaction volume using 50 µg of protein lysate.[16]

-

Reagent Stock Preparation:

-

Azide Probe: 10 mM Azide-fluorophore or Biotin-azide in DMSO.

-

Copper(II) Sulfate (CuSO₄): 50 mM in deionized water.[15]

-

Ligand (THPTA): 50 mM in deionized water. THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.[15]

-

Reducing Agent (Sodium Ascorbate): 500 mM in deionized water. Must be prepared fresh immediately before use to reduce Cu(II) to the catalytic Cu(I) state.[15]

-

-

Reaction Assembly: In a microcentrifuge tube, add the following components in order:

Component Volume Final Concentration Protein Lysate (to 50 µg) X µL 1 mg/mL 1X PBS to 43 µL - Azide Probe (10 mM) 1 µL 200 µM CuSO₄ (50 mM) 2 µL 2 mM | THPTA Ligand (50 mM) | 2 µL | 2 mM |

-

Initiation: Add 2 µL of freshly prepared 500 mM Sodium Ascorbate to initiate the reaction. The final volume is 50 µL.

-

Self-Validating System: Always include a negative control: lysate from cells not treated with the alkyne sugar probe. This control should yield no signal, confirming the specificity of the click reaction.

-

-

Incubation: Vortex briefly and incubate at room temperature for 1-2 hours, protected from light.

-

Analysis: The sample is now ready for downstream analysis (e.g., add SDS-PAGE loading buffer for gel analysis).

Physicochemical Properties and Data Summary

Proper handling and storage are crucial for maintaining the integrity of the reagent.

| Property | Value | Source |

| Chemical Formula | C₂₅H₃₈O₁₄ | [8] |

| Molecular Weight | 562.57 g/mol | [8][17] |

| CAS Number | 1360446-31-6 | [8][17] |

| Appearance | White to off-white solid | N/A |

| Purity | ≥95% | [8] |

| Solubility | Soluble in DMSO, DMF | [18][19][20] |

| Storage | Store at -20°C, protect from moisture | [12][17] |

Conclusion

Propargyl-PEG5-tetra-Ac-beta-D-glucose is a powerful and rationally designed chemical tool for the study of cellular glycosylation. Its multi-component architecture ensures efficient cell uptake, metabolic incorporation, and versatile downstream detection via click chemistry. By enabling the specific labeling and analysis of glucose-containing glycoconjugates, this probe provides researchers with a robust method to investigate the roles of glycosylation in health and disease, paving the way for new discoveries in drug development and molecular biology.

References

-

Propargyl-PEG5-tetra-Ac-beta-D-glucose. AxisPharm. [Link]

-

Propargyl-PEG5-tetra-Ac-beta-D-glucose. Xi'an Yuelai Biology Technology Co., Ltd. [Link]

-

Anti-cancer, anti-diabetic and other pharmacologic and biological activities of penta-galloyl-glucose. PubMed Central, National Institutes of Health. [Link]

-

Metabolic glycan labelling for cancer-targeted therapy. Mooney Lab, Harvard University. [Link]

-

Propargyl-PEG5-tetra-Ac-beta-D-glucose. AdooQ BioScience. [Link]

-

Propargyl-PEG5-beta-D-glucose | CAS:1397682-63-1. AxisPharm. [Link]

-

Propargyl-PEG5-tetra-Ac-beta-D-galactose. AxisPharm. [Link]

-

CAS No : 1360446-31-6 | Product Name : Propargyl-PEG5-tetra-Ac-beta-D-glucose. Pharmaffiliates. [Link]

-

Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. National Institutes of Health. [Link]

-

The Metabolic Chemical Reporter Ac46AzGal Could Incorporate Intracellular Protein Modification in the Form of UDP-6AzGlc Mediated by OGT and Enzymes in the Leloir Pathway. PubMed Central, National Institutes of Health. [Link]

-

Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. [Link]

- Process for the preparation of pentaacetyl-β-D-glucopyranose.

-

The Development of Novel Tools for the Metabolic Labelling of Glycans in Cancer. University of Cambridge Apollo Repository. [Link]

-

Targeted metabolic labeling of yeast N-glycans with unnatural sugars. Proceedings of the National Academy of Sciences (PNAS). [Link]

-

Synthesis and Characterization of Propargyl 2,3,4,6-Tetra-O-Acetyl-β-d-Glucopyranoside. Taylor & Francis Group. [Link]

-

d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms. PubMed Central, National Institutes of Health. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Metabolic glycan labelling for cancer-targeted therapy | Mooney Lab [mooneylab.seas.harvard.edu]

- 3. pnas.org [pnas.org]

- 4. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Metabolic Chemical Reporter Ac46AzGal Could Incorporate Intracellular Protein Modification in the Form of UDP-6AzGlc Mediated by OGT and Enzymes in the Leloir Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Введение в клик-химию: новый метод мечения и модификации биомолекул [ru.lumiprobe.com]

- 7. interchim.fr [interchim.fr]

- 8. Propargyl-PEG5-tetra-Ac-beta-D-glucose | CAS:1360446-31-6 | AxisPharm [axispharm.com]

- 9. Propargyl-PEG5-tetra-Ac-beta-D-glucose-西安齐岳生物 [0qy.com]

- 10. biosynth.com [biosynth.com]

- 11. biosynth.com [biosynth.com]

- 12. Propargyl-PEG5-beta-D-glucose | CAS:1397682-63-1 | AxisPharm [axispharm.com]

- 13. Propargyl-PEG5-beta-D-glucose, 1397682-63-1 | BroadPharm [broadpharm.com]

- 14. Propargyl-PEG5-tetra-Ac-beta-D-galactose | CAS:1397682-61-9 | AxisPharm [axispharm.com]

- 15. broadpharm.com [broadpharm.com]

- 16. vectorlabs.com [vectorlabs.com]

- 17. pharmaffiliates.com [pharmaffiliates.com]

- 18. BDP FL-PEG5-acid, 2093197-98-7 | BroadPharm [broadpharm.com]

- 19. BDP TR amine, 2183473-18-7 | BroadPharm [broadpharm.com]

- 20. BDP TR maleimide, 2183473-37-0 | BroadPharm [broadpharm.com]

A Technical Guide to Propargyl-PEG5-tetra-Ac-beta-D-glucose: A Heterobifunctional Linker for Advanced Bioconjugation and Targeted Delivery

This guide provides an in-depth technical overview of Propargyl-PEG5-tetra-Ac-beta-D-glucose, a versatile heterobifunctional linker designed for researchers, chemists, and drug development professionals. We will delve into its core physicochemical properties, provide a plausible synthetic pathway, and detail field-proven protocols for its application in bioconjugation and targeted therapeutic strategies.

Core Concepts: The Molecular Architecture and its Implications

Propargyl-PEG5-tetra-Ac-beta-D-glucose is a precisely engineered molecule that bridges the worlds of bioconjugation and targeted biology. Its structure is composed of three key functional domains, each contributing to its utility in advanced applications.

-

The Propargyl Group: This terminal alkyne is the reactive handle for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is prized for its high efficiency, specificity, and biocompatibility, allowing for the stable and covalent linkage of the molecule to any azide-modified substrate (e.g., proteins, nanoparticles, or surfaces).[1][2]

-

The Polyethylene Glycol (PEG) Spacer: The PEG5 linker is a hydrophilic chain of five ethylene glycol units. This spacer serves a dual purpose. Firstly, it significantly enhances the aqueous solubility of the molecule and any conjugate it is attached to, which is a critical consideration for biological applications.[3] Secondly, it provides a flexible, defined-length spacer arm that separates the conjugated cargo from the glucose moiety, which can be crucial for maintaining the biological activity of both components.

-

The Tetra-acetylated beta-D-glucose Moiety: This component is a protected form of glucose. The acetyl groups serve as protecting groups for the hydroxyls, preventing unwanted side reactions during synthesis and conjugation.[4] Upon deprotection, the exposed glucose can act as a targeting ligand for the Glucose Transporter 1 (GLUT1). Many cancer cells exhibit elevated glucose uptake to fuel their high metabolic rate, often leading to the overexpression of GLUT1 on their surface.[5][6][7] This physiological feature can be exploited to selectively deliver conjugated therapeutics to malignant cells.[8][9]

Physicochemical Properties

A clear understanding of the molecule's properties is paramount for experimental design. The table below summarizes its key characteristics.

| Property | Value | Source |

| Molecular Formula | C₂₅H₃₈O₁₄ | [10] |

| Molecular Weight | 562.57 g/mol | [10] |

| CAS Number | 1360446-31-6 | [10] |

| Appearance | White to off-white solid or viscous oil | General Supplier Information |

| Solubility | Soluble in water, DMSO, DMF, DCM | [11] |

| Purity | Typically ≥95% | [10] |

| Storage | Store at -20°C, protected from light and moisture | [11] |

Synthesis and Chemical Logic

While Propargyl-PEG5-tetra-Ac-beta-D-glucose is commercially available, understanding its synthesis provides insight into its structure and potential impurities. A plausible synthetic route involves two key stages: the propargylation of the protected glucose and the subsequent coupling to the PEG linker.

A key precursor is propargyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside. This can be synthesized from the more common 1,2,3,4,6-penta-O-acetyl-β-d-glucopyranose by reacting it with propargyl alcohol in the presence of a Lewis acid catalyst like boron trifluoride etherate.[12] The PEG5 chain would be introduced via a reaction such as a Williamson ether synthesis.

Below is a conceptual workflow for its synthesis.

Caption: Conceptual workflow for the synthesis of Propargyl-PEG5-tetra-Ac-beta-D-glucose.

Experimental Protocols & Field-Proven Insights

The true utility of this linker is realized in its application. Here, we provide detailed, step-by-step protocols for its use in a typical bioconjugation workflow.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of Propargyl-PEG5-tetra-Ac-beta-D-glucose to an azide-modified protein.

Causality Behind Experimental Choices:

-

Water-Soluble Ligand (THPTA): We use tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper(I)-stabilizing ligand. This is crucial for biological applications as it prevents copper-mediated damage (e.g., oxidative damage from reactive oxygen species) to sensitive biomolecules like proteins and maintains the copper in its active Cu(I) state.[13][14]

-

In Situ Reduction: Copper(II) sulfate is used as the copper source, and it is reduced to the active Cu(I) catalyst in situ by sodium ascorbate. This is more convenient and reliable than using unstable Cu(I) salts directly.[1]

-

Reagent Stoichiometry: An excess of the PEG-linker and catalyst components relative to the protein is used to drive the reaction to completion, ensuring high conjugation efficiency.

Step-by-Step Methodology:

-

Prepare Stock Solutions:

-

Azide-Protein: Prepare a 1-5 mg/mL solution of your azide-modified protein in a phosphate-buffered saline (PBS), pH 7.4.

-

Propargyl-PEG5-tetra-Ac-beta-D-glucose: Prepare a 10 mM stock solution in DMSO or water.

-

Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in nuclease-free water.

-

THPTA: Prepare a 100 mM stock solution in nuclease-free water.

-

Sodium Ascorbate: Prepare a fresh 300 mM stock solution in nuclease-free water immediately before use.

-

-

Reaction Assembly:

-

In a microcentrifuge tube, combine the reagents in the following order (for a 100 µL final reaction volume):

-

50 µL of Azide-Protein solution (adjust volume based on concentration to have a final protein concentration of ~1 mg/mL).

-

10 µL of Propargyl-PEG5-linker (final concentration 1 mM, ~20-50 fold molar excess over protein).

-

10 µL of 100 mM THPTA solution.

-

10 µL of 20 mM CuSO₄ solution. Vortex briefly.

-

10 µL of 300 mM Sodium Ascorbate to initiate the reaction. Vortex briefly.[13]

-

-

-

Incubation:

-

Protect the reaction from light (wrap the tube in foil) and incubate at room temperature for 1-4 hours. Gentle mixing on a rotator is recommended.

-

-

Purification:

-

Remove unreacted linker and catalyst components by size-exclusion chromatography (SEC) using a column appropriate for the molecular weight of your protein (e.g., PD-10 desalting column). Alternatively, dialysis against PBS can be used.

-

-

Analysis:

-

Confirm successful conjugation using SDS-PAGE (a shift in molecular weight should be observed), mass spectrometry, or other relevant analytical techniques.

-

Caption: Workflow for the CuAAC conjugation of the linker to an azide-modified protein.

Protocol 2: Deprotection of Acetyl Groups (Zemplén Deacetylation)

This protocol is essential for applications where the free hydroxyl groups of glucose are required for GLUT1 targeting.

Causality Behind Experimental Choices:

-

Catalytic Base: Sodium methoxide in methanol provides a catalytic amount of methoxide ions, which efficiently cleave the acetyl ester bonds under mild, basic conditions. This method, known as Zemplén deacetylation, is standard in carbohydrate chemistry.[15]

-

Neutralization: An ion-exchange resin (H+ form) is used to neutralize the basic reaction mixture. This is a clean method that avoids aqueous workups which might be problematic for some conjugates.

-

Monitoring: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress by observing the disappearance of the starting material (less polar) and the appearance of the product (more polar).

Step-by-Step Methodology:

-

Dissolution:

-

Dissolve the Propargyl-PEG5-tetra-Ac-beta-D-glucose conjugate in dry methanol (MeOH) to a concentration of 5-10 mg/mL in a flask under an inert atmosphere (e.g., Argon).[15]

-

-

Initiation:

-

Cool the solution to 0°C in an ice bath.

-

Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents, or a small amount of a 1 M solution in MeOH).

-

-

Reaction and Monitoring:

-

Allow the reaction to warm to room temperature and stir.

-

Monitor the reaction progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol solvent system). The acetylated starting material will have a higher Rf value than the deprotected, more polar product. The reaction is typically complete within 1-3 hours.

-

-

Neutralization and Work-up:

-

Once the starting material is consumed, add a proton-form ion-exchange resin (e.g., Dowex 50WX8) until the pH of the solution is neutral.[15]

-

Stir for 15-20 minutes.

-

Filter off the resin and wash it with methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the deprotected product.

-

Application Logic: Targeting the Warburg Effect

The deprotected glucose-PEG conjugate is designed to exploit the Warburg effect, a metabolic hallmark of many cancer cells. These cells exhibit a high rate of glycolysis even in the presence of oxygen, leading to an increased demand for glucose and a corresponding upregulation of GLUT1 transporters.

Sources

- 1. jenabioscience.com [jenabioscience.com]

- 2. Copper-Catalyzed Azide–Alkyne Cycloaddition-Oriented Multifunctional Bio-Orthogonal Linker BPPA: Design, Synthesis and Evaluation [mdpi.com]

- 3. Carbohydrate PEGylation, an approach to improve pharmacological potency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Targeting Glucose Transporter 1 (GLUT1) in Cancer: Molecular Mechanisms and Nanomedicine Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. experts.arizona.edu [experts.arizona.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. GLUT1 targeting and hypoxia-activating polymer-drug conjugate-based micelle for tumor chemo-thermal therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Propargyl-PEG5-tetra-Ac-beta-D-glucose | CAS:1360446-31-6 | AxisPharm [axispharm.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. taylorfrancis.com [taylorfrancis.com]

- 13. broadpharm.com [broadpharm.com]

- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Propargyl-PEG5-tetra-Ac-beta-D-glucose: A Heterobifunctional Linker for Advanced Bioconjugation and Targeted Drug Delivery

This guide provides a comprehensive technical overview of Propargyl-PEG5-tetra-Ac-beta-D-glucose (CAS Number: 1360446-31-6), a versatile heterobifunctional linker designed for researchers, scientists, and drug development professionals. We will delve into its chemical properties, synthesis, and applications, with a focus on providing actionable protocols and explaining the scientific rationale behind its use in sophisticated bioconjugation strategies.

Core Concepts: Understanding the Molecular Architecture and Functionality

Propargyl-PEG5-tetra-Ac-beta-D-glucose is a precisely engineered molecule that bridges the worlds of polymer chemistry, carbohydrate biology, and bioorthogonal reactions.[1] Its structure is composed of three key functional domains:

-

A Propargyl Group: This terminal alkyne is the reactive handle for "click chemistry," a suite of highly efficient and specific reactions.[2] This allows for the covalent attachment of this linker to molecules containing an azide group, forming a stable triazole linkage.[3]

-

A Pentaethylene Glycol (PEG5) Spacer: The PEG linker is a hydrophilic and biocompatible chain that imparts favorable pharmacokinetic properties.[2] It can increase the solubility of conjugated molecules, reduce immunogenicity, and prolong circulation half-life by minimizing renal clearance and enzymatic degradation.

-

A Tetra-Acetylated Beta-D-Glucose Moiety: This protected carbohydrate serves a dual purpose. The acetyl groups act as protecting groups for the hydroxyls of glucose, preventing unwanted side reactions during synthesis and conjugation. Upon deacetylation, the exposed glucose can act as a targeting ligand for glucose transporters (GLUTs), which are often overexpressed on the surface of cancer cells.[4]

This unique combination of functionalities makes Propargyl-PEG5-tetra-Ac-beta-D-glucose an invaluable tool for the construction of advanced therapeutics, such as antibody-drug conjugates (ADCs), targeted nanoparticles, and PEGylated proteins.[1]

Physicochemical Properties

| Property | Value |

| CAS Number | 1360446-31-6 |

| Chemical Formula | C₂₅H₃₈O₁₄ |

| Molecular Weight | 562.57 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |

Strategic Synthesis of Propargyl-PEG5-tetra-Ac-beta-D-glucose

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of Propargyl-PEG5-tetra-Ac-beta-D-glucose.

Application in Bioconjugation: The Power of Click Chemistry

The terminal propargyl group is the gateway to a powerful set of bioconjugation reactions known as "click chemistry". The most common of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction forms a stable 1,4-disubstituted-1,2,3-triazole ring, covalently linking the Propargyl-PEG5-tetra-Ac-beta-D-glucose to an azide-modified biomolecule.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

The Propargyl Group: A Linchpin in Modern Bioconjugation Strategies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise chemical modification of biomolecules is a cornerstone of modern biological research and therapeutic development. Among the chemical motifs enabling such modifications, the propargyl group—a small, stable, and uniquely reactive terminal alkyne—has emerged as a powerful and versatile tool. Its bioorthogonal nature allows it to participate in highly specific ligation reactions within complex biological environments without interfering with native biochemical processes. This guide provides a detailed exploration of the propargyl group's central role in bioconjugation. We delve into the mechanisms, protocols, and practical considerations of the most influential propargyl-based ligation chemistries: the robust Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), its catalyst-free counterpart, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the palladium-catalyzed Sonogashira coupling. Through in-depth analysis, step-by-step methodologies, and comparative data, this document serves as a comprehensive resource for scientists seeking to leverage the power of the propargyl group for applications ranging from protein labeling and drug delivery to advanced diagnostics.

The Propargyl Group: A Privileged Functional Handle

The propargyl group is a functional group containing a terminal alkyne linked to a methylene bridge (-CH₂-C≡CH). Its utility in bioconjugation stems from a unique combination of chemical and physical properties that make it an ideal "handle" for selectively modifying complex biomolecules like proteins, nucleic acids, and lipids.

Key Properties:

-

Small Size and Minimal Perturbation: The propargyl group is exceptionally small, minimizing the potential for steric hindrance or disruption of a biomolecule's native structure and function upon incorporation.

-

High Stability: The carbon-carbon triple bond is highly stable under a wide range of physiological conditions, including varying pH and exposure to redox environments, ensuring the integrity of the tagged biomolecule prior to the desired conjugation reaction.[1]

-

Bioorthogonality: This is the most critical feature. The terminal alkyne of the propargyl group is largely inert to the vast array of functional groups present in biological systems (e.g., amines, thiols, carboxylates).[] This ensures that it will only react with its specific, exogenously introduced reaction partner (most commonly an azide), leading to highly specific and clean conjugation.

These characteristics have positioned the propargyl group as a central component in the "click chemistry" revolution and other bioorthogonal strategies, enabling researchers to "click" molecules together with high efficiency and control.[3]

The Cornerstone of Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction—a copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne (the propargyl group) and an azide to form a stable 1,4-disubstituted-1,2,3-triazole linkage. Its speed, specificity, and high yield have made it a workhorse for in vitro bioconjugation.

Mechanism of Action

The reaction proceeds through a multi-step catalytic cycle. The key is the in situ generation of the active Cu(I) catalyst, typically from a Cu(II) salt like CuSO₄ using a reducing agent such as sodium ascorbate. The Cu(I) ion then coordinates with the terminal alkyne of the propargyl group, forming a copper-acetylide intermediate. This intermediate readily reacts with the azide, leading to the formation of a six-membered metallacycle, which then undergoes rearrangement and protonolysis to release the stable triazole product and regenerate the Cu(I) catalyst.

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Expert Insight: The Critical Role of Ligands

While essential for catalysis, free Cu(I) can be cytotoxic and can promote oxidative damage to biomolecules, particularly proteins. To mitigate this, copper-chelating ligands are indispensable. Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-4-triazolyl)methyl)amine (TBTA) stabilize the Cu(I) oxidation state, prevent its disproportionation, and protect the target biomolecule from copper-mediated degradation, all while enhancing reaction efficiency.[4][5] The choice of ligand is critical; water-soluble ligands like THPTA are generally preferred for biological applications.[5]

Detailed Experimental Protocol: Protein-Small Molecule Conjugation via CuAAC

This protocol describes the conjugation of a propargyl-labeled protein to an azide-containing small molecule (e.g., a fluorescent dye or a drug).

-

Reagent Preparation:

-

Protein Stock: Prepare a stock solution of the propargyl-labeled protein (e.g., 1 mg/mL, ~50 µM) in a non-amine, non-thiol containing buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4).

-

Azide Stock: Prepare a 10 mM stock solution of the azide-functionalized small molecule in DMSO.

-

Copper Stock: Prepare a 50 mM stock solution of CuSO₄ in water.

-

Ligand Stock: Prepare a 50 mM stock solution of THPTA in water.

-

Reducing Agent Stock: Freshly prepare a 100 mM stock solution of sodium ascorbate in water. Scientist's Note: This solution is oxygen-sensitive and should be made immediately before use.

-

-

Reaction Assembly:

-

In a microcentrifuge tube, add the reagents in the following order to a final volume of 100 µL:

-

Propargyl-Protein: 20 µL (Final concentration: 10 µM)

-

Buffer: To adjust final volume.

-

Azide-Small Molecule: 2.5 µL (Final concentration: 250 µM, 25-fold excess).

-

Copper/Ligand Premix: Mix 1 µL of CuSO₄ stock with 4 µL of THPTA stock (maintains a 1:4 Cu:Ligand ratio), then add 1 µL of this premix to the reaction (Final Cu concentration: 50 µM). Expert Insight: Premixing the copper and ligand before adding to the protein solution is crucial to prevent protein precipitation and degradation.

-

-

Vortex gently to mix.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding 2.5 µL of the freshly prepared sodium ascorbate stock (Final concentration: 2.5 mM, 50-fold excess over copper).

-

Vortex gently and incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, incubation can be performed at 4°C overnight.

-

-

Purification and Analysis:

-

Remove unreacted small molecules and catalyst components using a desalting column (e.g., Zeba™ Spin Desalting Columns) or via dialysis.

-

Analyze the resulting conjugate by SDS-PAGE (visualizing fluorescence if a dye was used) and/or mass spectrometry to confirm successful conjugation.

-

Enabling Live-Cell Applications: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The primary limitation of CuAAC is the cytotoxicity of the copper catalyst, which largely precludes its use in living systems.[6] Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) brilliantly circumvents this issue by eliminating the need for a catalyst altogether.[]

Mechanism of Action

SPAAC utilizes a cyclooctyne, a highly strained eight-membered ring containing a triple bond. The significant ring strain (~18 kcal/mol) provides the activation energy needed to drive the [3+2] cycloaddition with an azide at physiological temperatures.[7] This reaction is also highly bioorthogonal and proceeds cleanly in living cells, tissues, and even whole organisms.[]

Commonly used cyclooctynes include dibenzocyclooctynol (DIBO), bicyclo[6.1.0]non-4-yne (BCN), and biarylazacyclooctynone (BARAC).[8][9] The choice of cyclooctyne is a trade-off between reaction kinetics and stability/hydrophobicity.

Caption: General mechanism for the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition.

Detailed Experimental Protocol: Live-Cell Protein Labeling via SPAAC

This protocol describes the labeling of newly synthesized proteins in live cells. Cells are first treated with an azide-modified amino acid analog (e.g., L-azidohomoalanine, AHA), which is incorporated into nascent proteins. These azide-tagged proteins are then visualized by reaction with a cyclooctyne-fluorophore conjugate.

-

Metabolic Labeling:

-

Culture mammalian cells (e.g., HeLa) in a 6-well plate to ~70% confluency.

-

Remove the normal growth medium and wash once with warm PBS.

-

Replace with methionine-free medium supplemented with 25-50 µM AHA.

-

Incubate for 2-4 hours under standard cell culture conditions (37°C, 5% CO₂). Scientist's Note: The incubation time can be adjusted to control the labeling window of protein synthesis.

-

-

Cell Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells by adding 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

SPAAC Ligation:

-

Prepare a labeling solution containing a cyclooctyne-fluorophore conjugate (e.g., 5 µM DBCO-488) in PBS.

-

Remove the permeabilization buffer and wash three times with PBS.

-

Add the labeling solution to the cells and incubate for 1 hour at room temperature, protected from light.

-

-

Washing and Imaging:

-

Remove the labeling solution and wash the cells three times with PBS.

-

(Optional) Counterstain nuclei with a DNA stain like DAPI.

-

Mount the coverslip on a microscope slide and image using fluorescence microscopy. Expect to see fluorescence localized to regions of active protein synthesis.

-

Comparative Analysis: Choosing the Right Ligation Strategy

The choice between CuAAC and SPAAC depends entirely on the application. CuAAC is often faster but is limited by copper toxicity, while SPAAC is ideal for live systems but generally has slower kinetics.

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst Required | Yes (Copper(I)) | No |

| Biocompatibility | Limited for live systems due to copper cytotoxicity | High; widely used for in vivo and live-cell applications[] |

| Reaction Kinetics | Very Fast (Second-order rate constants ~10⁴ - 10⁵ M⁻¹s⁻¹) | Moderate to Fast (Rate constants ~10⁻³ - 1 M⁻¹s⁻¹)[5] |

| Reaction Partners | Terminal Alkyne (Propargyl) + Azide | Strained Alkyne (e.g., DBCO, BCN) + Azide |

| Product | Single 1,4-regioisomer of the triazole | Mixture of triazole regioisomers |

| Primary Use Case | In vitro conjugation, material science, drug synthesis[10] | Live-cell imaging, in vivo diagnostics, surface modification[7] |

| Key Limitation | Copper toxicity[6] | Slower kinetics compared to CuAAC; bulky cyclooctyne groups[5] |

Beyond Click Chemistry: The Sonogashira Coupling

While less common in bioconjugation than azide-alkyne cycloadditions, the Sonogashira coupling is another powerful reaction involving the propargyl group. It is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.

Mechanism and Challenges in Bioconjugation

The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl/vinyl halide, followed by transmetalation with a copper(I)-acetylide (formed from the propargyl group and a copper co-catalyst) and subsequent reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

While highly effective in organic synthesis, its application in biological settings is challenging due to:

-

Catalyst Sensitivity: The palladium and copper catalysts can be sensitive to air and water, and can be poisoned by biological thiols.

-

Harsh Conditions: Traditional Sonogashira couplings may require conditions (e.g., organic solvents, elevated temperatures) that are incompatible with biomolecule stability.

-

Potential for Side Reactions: The catalysts can promote undesired side reactions in a complex biological milieu.

Despite these hurdles, specialized water-soluble ligands and optimized reaction conditions are expanding its potential for targeted bioconjugation applications.

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Conclusion and Future Outlook

The propargyl group is a cornerstone of modern bioconjugation due to its unique blend of stability, small size, and bioorthogonal reactivity. Its central role in both the catalyzed (CuAAC) and catalyst-free (SPAAC) versions of the azide-alkyne cycloaddition has provided researchers with an unparalleled toolkit for the precise and efficient modification of biomolecules. While CuAAC remains the gold standard for its speed and efficiency in vitro, SPAAC has opened the door to complex investigations within living systems. As new generations of strained alkynes with even faster kinetics are developed and catalyst systems for reactions like the Sonogashira coupling become more biocompatible, the versatility and application scope of the propargyl group will only continue to expand, solidifying its indispensable role in drug discovery, diagnostics, and fundamental biological research.[11][12]

References

-

Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC - NIH . Available at: [Link]

-

Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol) - MDPI . Available at: [Link]

-

Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - ResearchGate . Available at: [Link]

-

Protein propargylation with ProSeAM (1). - ResearchGate . Available at: [Link]

-

Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - ResearchGate . Available at: [Link]

-

Click Chemistry Conjugations - PMC - NIH . Available at: [Link]

-

A mechanism for the formation of bis-glutathione conjugates of propargyl alcohol - PubMed . Available at: [Link]

-

Cell type–specific labeling of newly synthesized proteins by puromycin inactivation - NIH . Available at: [Link]

-

In vivo homopropargylglycine incorporation enables nascent protein tagging, isolation and characterisation from Arabidopsis thaliana - ResearchGate . Available at: [Link]

-

Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) . Available at: [Link]

-

Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - NIH . Available at: [Link]

-

Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications . Available at: [Link]

-

Group Competition Strategy for Covalent Ligand Discovery | Journal of the American Chemical Society . Available at: [Link]

-

Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC - NIH . Available at: [Link]

-

Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) . Available at: [Link]

-

"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience . Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 3. What is Click Chemistry? An Introduction [sigmaaldrich.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biochempeg.com [biochempeg.com]

- 7. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 10. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

The Role of the PEG5 Linker in Advanced Drug Delivery Systems: A Technical Guide

Introduction: Beyond the Spacer - Engineering Efficacy with Linkers

In the landscape of targeted therapeutics, particularly in modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is no longer considered a mere spacer. It is a critical engineering component that dictates the solubility, stability, pharmacokinetics (PK), and ultimate efficacy of the entire construct.[1] Among the various linker technologies, polyethylene glycol (PEG) has become a cornerstone for its ability to impart favorable physicochemical properties.[] This guide provides an in-depth technical exploration of a specific, discrete PEG linker: the pentaethylene glycol (PEG5) unit. We will dissect its core functions, provide field-proven experimental protocols for its use, and analyze its role in shaping the next generation of targeted drugs.

Section 1: Physicochemical Profile of the PEG5 Linker

The PEG5 linker is a monodisperse compound, meaning it has a precise, defined structure consisting of five repeating ethylene glycol units, rather than being a heterogeneous mixture of different chain lengths.[3] This homogeneity is critical for manufacturing consistency and regulatory approval, ensuring batch-to-batch reproducibility.[4]

Core Attributes:

-

Hydrophilicity: The ether oxygens in the PEG backbone form hydrogen bonds with water, making the PEG5 linker highly water-soluble. This property is paramount for counteracting the hydrophobicity of many potent cytotoxic payloads or complex organic ligands used in ADCs and PROTACs.[][5]

-

Biocompatibility and Low Immunogenicity: PEG is well-established as a biocompatible polymer with low toxicity and minimal immunogenicity, making it suitable for in vivo applications.[6]

-

Flexibility and Spatial Orientation: The rotatable C-O bonds grant the PEG5 chain significant flexibility.[7] This allows the linked molecules (e.g., an E3 ligase and a target protein in a PROTAC) to orient themselves optimally for biological activity, which is crucial for forming a stable and productive ternary complex.[1][7]

Visualizing the PEG5 Linker Structure

Below is a common heterobifunctional variant, the Maleimide-PEG5-NHS Ester, widely used in bioconjugation.

Caption: Structure of a heterobifunctional Maleimide-PEG5-NHS ester linker.

Section 2: Core Functions and Advantages in Bioconjugation

The decision to incorporate a PEG5 linker is driven by the need to optimize multiple biopharmaceutical parameters simultaneously. Its length represents a critical balance—long enough to confer benefits but short enough to avoid potential drawbacks.

Enhancing Solubility and Preventing Aggregation

Many potent anticancer payloads are highly hydrophobic. When conjugated to an antibody at a high drug-to-antibody ratio (DAR), this hydrophobicity can lead to aggregation, reducing the ADC's stability, solubility, and shelf-life, and potentially increasing its immunogenicity and off-target toxicity.[8] A hydrophilic linker like PEG5 acts as a solubilizing agent, shielding the hydrophobic drug and improving the overall aqueous solubility of the conjugate.[5]

Modulating Pharmacokinetics (PK)

The length of a PEG linker has a significant impact on the clearance and in vivo half-life of a conjugate. While very long PEG chains (e.g., >20kDa) are known to dramatically increase circulation time by creating a large hydrodynamic radius that minimizes renal clearance, shorter PEG units like PEG5 play a more nuanced role.

A pivotal study on ADCs with monomethylauristatin E (MMAE) payloads investigated the impact of PEG side chains of varying lengths (PEG2 to PEG24) on pharmacokinetics. The results showed that clearance rates decreased as PEG length increased, but this effect plateaued at a length of PEG8.[9] This suggests that shorter linkers like PEG5 can improve PK properties compared to non-PEGylated linkers without excessively prolonging circulation, which can be advantageous for reducing long-term exposure and potential toxicities.[9] Conversely, another study found that a short PEG8 linker could, contrary to common belief, accelerate the clearance of a radiolabeled antibody from the blood while maintaining high tumor uptake, leading to high-contrast imaging at earlier time points.[10] This highlights that the "optimal" length is context-dependent, relying on the interplay between the antibody, payload, and therapeutic goal.

Table 1: Impact of PEG Linker Length on ADC Clearance and Tolerability (Data synthesized from Burke et al., 2017)[9]

| Linker Feature | Clearance Rate (mL/day/kg) | Tolerability in Mice (50 mg/kg dose) |

| No PEG | High | Not Tolerated |

| PEG2 | Moderately High | Not Tolerated |

| PEG4 | Moderate | Not Tolerated |

| PEG8 | Low (Plateau) | Well Tolerated |

| PEG12 | Low | Well Tolerated |

| PEG24 | Low | Well Tolerated |

Note: While this study did not specifically isolate PEG5, the clear trend demonstrates that clearance rates decrease and tolerability increases significantly as the linker approaches the PEG8 length.

Impact on In Vitro Potency

The insertion of a PEG linker can sometimes reduce the in vitro cytotoxicity of a conjugate. This is often attributed to steric hindrance, where the PEG chain may partially obstruct the payload from interacting with its intracellular target. One study on affibody-drug conjugates showed that increasing PEG length from 0 to 4kDa and 10kDa resulted in a 4.5-fold and 22-fold reduction in cytotoxicity, respectively.[7] However, this reduction in vitro was offset by vastly improved in vivo efficacy due to the extended half-life.[7] The PEG5 linker, being relatively short, offers a compromise, providing essential physicochemical benefits while minimizing the potential for significant steric hindrance that could blunt potency.

Section 3: Applications in Advanced Drug Modalities

The PEG5 linker is a versatile tool employed in the design of both ADCs and PROTACs, where its properties are leveraged to overcome specific challenges inherent to each modality.

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody, which directs the payload to cancer cells.[] The PEG5 linker serves to:

-

Improve the therapeutic index: By enhancing solubility and stability, it allows for higher DARs without causing aggregation, thereby delivering more payload per antibody.[5]

-

Ensure Stability in Circulation: The linker must be stable enough to prevent premature release of the payload in the bloodstream, which would cause systemic toxicity.[11]

-

Facilitate Payload Release: In cleavable linker designs, the PEG5 unit provides the necessary spacing and flexibility for enzymes (like cathepsins in the lysosome) to access and cleave the linker, releasing the active drug inside the target cell.[]

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[1] The linker is arguably the most critical component of a PROTAC, as it dictates the geometry and stability of the resulting ternary complex (Target Protein-PROTAC-E3 Ligase).[1][12]

The PEG5 linker is frequently used in PROTAC design because it:

-

Improves Solubility and Permeability: PROTACs are often large molecules that fall "beyond the Rule of 5" (bRo5), making cell permeability a major challenge.[13] The hydrophilicity of a PEG5 linker improves aqueous solubility, and its flexibility allows the PROTAC to adopt folded conformations that can shield polar surface area, enhancing passive cell permeability.[13][14]

-

Optimizes Ternary Complex Formation: The length and flexibility of the linker are crucial for productive ternary complex formation. A linker that is too short may cause steric clashes, while one that is too long can lead to an entropic penalty.[7] The PEG5 linker often provides an optimal length to bridge the two proteins effectively, facilitating efficient ubiquitination and subsequent degradation of the target.[15]

Caption: Mechanism of PROTAC-mediated protein degradation.

Section 4: Experimental Design and Protocols

The following protocols provide a self-validating system for the synthesis and conjugation of a payload to an antibody using a heterobifunctional Mal-PEG5-NHS ester linker. The causality behind each step is explained to ensure scientific integrity.

Protocol 1: Activation of an Amine-Containing Payload with Mal-PEG5-NHS Ester

Objective: To covalently attach the NHS ester end of the linker to a primary amine on the cytotoxic payload, creating a maleimide-activated drug.

Materials:

-

Amine-containing payload

-

Mal-PEG5-NHS Ester (moisture-sensitive)[16]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

N,N-Diisopropylethylamine (DIPEA) (optional, non-nucleophilic base)

-

Nitrogen or Argon gas

-

Reaction vessel (e.g., round-bottom flask)

-

Stir plate and stir bar

-

LC-MS system for reaction monitoring

Methodology:

-

Preparation (Anhydrous Conditions):

-

Causality: The NHS ester is highly susceptible to hydrolysis. All glassware must be dried, and anhydrous solvents must be used to prevent premature inactivation of the linker.

-

Equilibrate the vial of Mal-PEG5-NHS ester to room temperature before opening to prevent moisture condensation.

-

Dissolve the amine-containing payload (1.0 equivalent) in anhydrous DMF or DMSO under a nitrogen atmosphere.

-

-

Linker Addition and Reaction:

-

Causality: A slight molar excess of the linker ensures complete consumption of the valuable payload. A large excess is avoided to simplify purification.

-

Dissolve Mal-PEG5-NHS ester (1.2 equivalents) in anhydrous DMF/DMSO and add it to the payload solution.[16]

-

If the payload amine is a hydrochloride salt, add DIPEA (2.0 equivalents) to deprotonate the amine, making it nucleophilic for the reaction with the NHS ester.[16]

-

Stir the reaction at room temperature for 3-24 hours.[16]

-

-

Monitoring and Validation:

-

Causality: Reaction progress must be monitored to determine the point of completion and to identify any side products.

-

Periodically take a small aliquot of the reaction mixture and analyze it by LC-MS. Look for the disappearance of the payload starting material and the appearance of a new peak corresponding to the mass of the [Payload + Mal-PEG5] conjugate.

-

-

Work-up and Storage:

-

The resulting maleimide-activated payload solution can often be used directly in the next conjugation step after adjusting for concentration and solvent compatibility.[16] If purification is required, standard chromatographic techniques can be employed.

-

Store the activated payload under inert gas at -20°C if not used immediately.

-

Protocol 2: Conjugation of Maleimide-Activated Payload to a Thiolated Antibody

Objective: To covalently attach the maleimide group of the activated payload to a free sulfhydryl group on a reduced or cysteine-engineered antibody.

Materials:

-